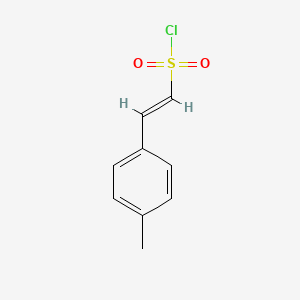

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride

Vue d'ensemble

Description

(E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to an ethene chain, which is further substituted with a 4-methylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of (E)-2-(4-methylphenyl)ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

(E)−2−(4−methylphenyl)ethene+ClSO3H→(E)−2−(4−methylphenyl)ethene−1−sulfonylchloride+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize the production of the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: (E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: The ethene moiety can undergo oxidation to form epoxides or diols.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under controlled conditions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Epoxides and Diols: Formed by the oxidation of the ethene moiety.

Applications De Recherche Scientifique

(E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Material Science: It is used in the preparation of sulfonated polymers and resins for applications in ion exchange and catalysis.

Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.

Mécanisme D'action

The mechanism of action of (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparaison Avec Des Composés Similaires

(E)-2-(4-Methylphenyl)ethene-1-sulfonic Acid: The sulfonic acid derivative of the compound.

(E)-2-(4-Methylphenyl)ethene-1-sulfonamide: The sulfonamide derivative formed by the reaction with ammonia or amines.

(E)-2-(4-Methylphenyl)ethene-1-sulfonate Esters: Formed by the reaction with alcohols.

Uniqueness: (E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of various functional groups through nucleophilic substitution reactions. The compound’s ability to undergo a wide range of chemical reactions makes it distinct from its derivatives and other similar compounds.

Activité Biologique

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride is an organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the compound's biological activity, mechanisms, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₉H₉ClO₂S

- Molecular Weight : Approximately 200.68 g/mol

The sulfonyl chloride functional group contributes to its reactivity, allowing it to engage in various chemical reactions, including nucleophilic substitutions and additions.

The biological activity of this compound is primarily attributed to its electrophilic sulfonyl chloride group, which can react with nucleophiles such as amino acids in proteins. This interaction can lead to the modification of biomolecules, potentially altering their functions and activities.

Key Reactions Involving this compound:

- Nucleophilic Substitution : The sulfonyl chloride can be substituted by various nucleophiles, forming sulfonamide derivatives.

- Addition Reactions : The ethene moiety can participate in addition reactions with nucleophiles, leading to diverse products.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for further development as antimicrobial agents.

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes, including those involved in metabolic pathways relevant to diseases such as tuberculosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonyl chloride derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control | 8 | Penicillin |

Case Study 2: Enzyme Inhibition

In a fragment-based drug discovery approach targeting Mycobacterium tuberculosis InhA, this compound was identified as a potential inhibitor. The compound demonstrated a binding affinity with a dissociation constant (Kd) of 150 nM.

| Compound | Kd (nM) | Target Enzyme |

|---|---|---|

| This compound | 150 | InhA |

| Control | 50 | Known Inhibitor |

Applications in Medicinal Chemistry

Given its biological activity, this compound holds promise for various applications in medicinal chemistry:

- Synthesis of Bioactive Compounds : It can serve as a precursor for synthesizing more complex bioactive molecules.

- Development of Antimicrobial Agents : Its derivatives could be optimized for enhanced antimicrobial properties.

- Therapeutic Targets for Tuberculosis : The inhibition of InhA suggests potential use in developing treatments for tuberculosis.

Propriétés

IUPAC Name |

2-(4-methylphenyl)ethenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZCTZARTQWKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696475 | |

| Record name | 2-(4-Methylphenyl)ethene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98821-28-4 | |

| Record name | 2-(4-Methylphenyl)ethene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.